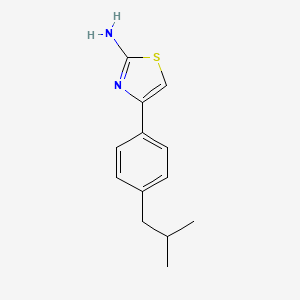

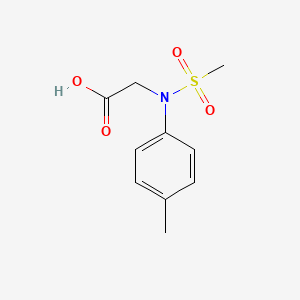

4-(4-Isobutylphenyl)-1,3-thiazol-2-amine

Overview

Description

"4-(4-Isobutylphenyl)-1,3-thiazol-2-amine" is a compound related to various derivatives of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. These derivatives are of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to "4-(4-Isobutylphenyl)-1,3-thiazol-2-amine," involves cyclization reactions utilizing different starting materials and catalysts. For instance, ibuprofen derivative compounds have been prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3, showcasing the versatility in synthetic pathways for thiadiazole derivatives (Channar et al., 2019).

Scientific Research Applications

Anti-Inflammatory Activity

4-(4-Isobutylphenyl)-1,3-thiazol-2-amine and its derivatives have been studied for their potential anti-inflammatory properties. A study revealed that these compounds, especially N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, exhibit potent anti-inflammatory activity by inhibiting 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh et al., 2012).

Corrosion Inhibition

Thiazole derivatives, including 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine, have been researched for their corrosion inhibition properties. Studies indicate their effectiveness in protecting materials like iron and copper from corrosion. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand their inhibition performances (Kaya et al., 2016); (Farahati et al., 2019).

Antimicrobial Activity

Research on 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine derivatives has shown promising results in terms of antimicrobial activity. These compounds have been reported to exhibit moderate to high antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans (Kubba & Hameed A. Rahim, 2018).

Drug Delivery and Stabilization

There have been studies on the use of 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine in drug delivery systems. One study involved creating a complex to increase its solubility and using it as a substrate for the deposit of gold nanoparticles. This research opens up potential applications in improving the delivery of drugs for therapy (Asela et al., 2017).

Mechanism of Action

Target of Action

The compound “4-(4-Isobutylphenyl)-1,3-thiazol-2-amine” is structurally similar to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Ibuprofen, and by extension “4-(4-Isobutylphenyl)-1,3-thiazol-2-amine”, works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever . It’s important to note that ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature . Therefore, the inhibition of prostaglandin production results in anti-inflammatory, analgesic, and antipyretic effects .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . It is rapidly and completely absorbed when given orally, with its absorption being dose-dependent . Ibuprofen binds extensively to plasma albumin, and it is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The primary result of the action of “4-(4-Isobutylphenyl)-1,3-thiazol-2-amine” is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin production, which in turn reduces inflammation and pain sensation, and regulates body temperature .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “4-(4-Isobutylphenyl)-1,3-thiazol-2-amine”. For instance, the presence of this compound in different environments, from water bodies to soils, can have adverse effects on aquatic organisms due to cytotoxic and genotoxic damage, high oxidative cell stress, and detrimental effects on growth, reproduction, and behavior . Moreover, due to its physicochemical characteristics, the degradation of this compound is difficult in the environment or by microorganisms .

properties

IUPAC Name |

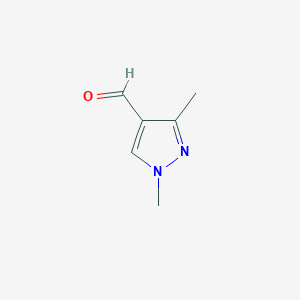

4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-9(2)7-10-3-5-11(6-4-10)12-8-16-13(14)15-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFXFYBCBXWOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357857 | |

| Record name | 4-(4-isobutylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isobutylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

351982-44-0 | |

| Record name | 4-(4-isobutylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351982-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)